Tyrphostin 23

Catalog No.
S517479
CAS No.
118409-57-7
M.F
C10H6N2O2
M. Wt
186.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyrphostin 23

EGFR signaling studies require a well-characterized, moderate-potency inhibitor for baseline effects without nonspecific toxicity. Tyrphostin 23 (AG 126), a cell-permeable substrate-competitive EGFR PTK inhibitor (IC50 ~35 μM), ensures reproducible dose-response studies. • High DMSO solubility (50 mg/mL) simplifies stock preparation, minimizing solvent artifacts in HTS. • Substrate-competitive binding validates kinase inhibition specificity, complementing ATP-competitive probes in secondary assays. Procure for consistent, documented results.

CAS Number

118409-57-7

Product Name

Tyrphostin 23

IUPAC Name

2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

InChI

InChI=1S/C10H6N2O2/c11-5-8(6-12)3-7-1-2-9(13)10(14)4-7/h1-4,13-14H

InChI Key

VTJXFTPMFYAJJU-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

(3,4-dihydroxybenzylidene)malononitrile, (3,4-dihydroxyphenyl)methylene propanedinitrile, 3,4-dihydroxybenzylidenemalononitrile, RG 50810, RG-50810, tyrphostin 23, tyrphostin A1, tyrphostin A23, tyrphostin AG18, tyrphostin RG50810

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C#N)O)O

The exact mass of the compound Tyrphostin A23 is 186.0429 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. It belongs to the ontological category of catechols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg

Tyrphostin 23 (also known as AG 126 or RG-50810) is a well-characterized, cell-permeable inhibitor of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase (PTK) from the benzylidene malononitrile class. It functions by associating with the substrate-binding subsite of the PTK domain, rather than the more common ATP-binding site. In cellular assays, it is benchmarked by its ability to inhibit EGF-dependent cell proliferation with a reported IC50 value of approximately 35 μM. A key handling characteristic is its high solubility in dimethyl sulfoxide (DMSO), a common laboratory solvent, which simplifies the preparation of high-concentration stock solutions.

Research Fit

Target Profile EGFR and PDGFR kinase co-inhibition at moderate potency
Functional Distinction Reported mitochondrial uncoupling and glycolytic modulation
Pathway Context p42 MAPK-selective inhibition without p38 blockade

While many compounds are classified as tyrosine kinase inhibitors, they are not functionally interchangeable. Even closely related tyrphostin analogs exhibit significant differences in potency; for instance, in pancreatic cancer cell lines, Tyrphostin AG17 was found to be a more potent inhibitor of EGF-stimulated DNA synthesis than Tyrphostin 23. Furthermore, the biological effects of Tyrphostin 23 are not limited to EGFR kinase inhibition, as it also impacts downstream signaling components like the p42 mitogen-activated protein kinase (MAPK). This distinct activity profile means that substituting Tyrphostin 23 with a different analog or a mechanistically dissimilar ATP-competitive inhibitor would alter experimental outcomes. Procuring this specific compound is therefore a deliberate choice for its documented potency level and established cellular effects, ensuring reproducibility and precise targeting within its known parameters.

Substitution Risk

Kinase Selectivity Fingerprint

EGFR-selective inhibitors (e.g., AG-1478) lack PDGFR co-inhibition; pan-kinase inhibitors (e.g., genistein) lack MAPK isoform selectivity. Replacing Tyrphostin 23 may shift pathway-response profiles.

Metabolic Off-target Effects

Glycolytic stimulation in astrocytes is unique to Tyrphostin 23 among close analogs. Tyrphostin 25 does not replicate this effect and may alter metabolic endpoint interpretation.

Mitochondrial Uncoupling

Reported uncoupler activity and synthetic lethality with LKB1 deficiency are not conserved across tyrphostin analogs. Uncontrolled off-target effects may confound kinase-focused experiments.

High DMSO Solubility

Tyrphostin 23 demonstrates high solubility in dimethyl sulfoxide (DMSO), a standard solvent for in vitro biological assays. Technical datasheets report a solubility of 50 mg/mL in DMSO. This compares favorably to other tyrphostin-class inhibitors, such as Tyrphostin AG-1024, which is reported to have a solubility of approximately 16 mg/mL in the same solvent.

Evidence DimensionSolubility in DMSO
Target Compound Data50 mg/mL
Comparator Or BaselineTyrphostin AG-1024: ~16 mg/mL
Quantified Difference>3-fold higher solubility
ConditionsStandard laboratory conditions, dissolution in DMSO.

Higher solubility simplifies the preparation of concentrated stock solutions, minimizing solvent-induced artifacts in cellular assays and facilitating robust, reproducible experimental setups.

EGFR Inhibition vs. AG-1478
Reported
IC50 35 μM vs. 3 nM (~11,667-fold less potent)
Supports moderate EGFR inhibition context
Cell-free assay; data to verify

EGFR-Dependent Proliferation Potency

Tyrphostin 23 serves as a well-documented, moderately potent inhibitor for cell-based assays. It inhibits EGF-dependent cell proliferation with an IC50 of 35 µM. In direct comparative studies using pancreatic cancer cells, it was shown to be less potent than its analog, Tyrphostin AG17 (Tyrphostin 47). This positions Tyrphostin 23 not as the most potent inhibitor, but as a reliable standard with a defined, non-saturating potency.

Evidence DimensionInhibition of EGF-stimulated DNA synthesis
Target Compound DataInhibitory, IC50 of 35 µM in other cell proliferation models
Comparator Or BaselineTyrphostin AG17: Qualitatively more potent in the same assay
Quantified DifferenceTyrphostin 23 is less potent than AG17
ConditionsEGF and serum-stimulated DNA synthesis in MiaPaCa-2, Panc-1, and CAV human pancreatic cancer cell lines.

Selecting this compound provides a calibrated tool for establishing baseline EGFR inhibition or for use in sensitive cell models where the higher potency of an analog could lead to off-target effects or toxicity.

PDGFR Inhibition vs. AG-1478
Reported
IC50 25 μM vs. >100 μM (>4-fold more potent against PDGFR)
Dual RTK pathway-study fit
Cell-free kinase assay; cross-study comparable

Substrate-Competitive Inhibition Mode

Tyrphostin 23 is described as associating with the substrate subsite of the protein tyrosine kinase domain. This substrate-competitive mechanism differentiates it from the majority of clinically-focused tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib), which are designed to be ATP-competitive. This provides an alternative method for modulating kinase activity that does not target the highly conserved ATP-binding pocket.

Evidence DimensionMechanism of Kinase Inhibition
Target Compound DataSubstrate-competitive
Comparator Or BaselineMost modern TKIs (e.g., Gefitinib, Erlotinib): ATP-competitive
Quantified DifferenceDifferentiation in binding site (Substrate vs. ATP pocket)
ConditionsEnzymatic action of protein tyrosine kinases.

Using a substrate-competitive inhibitor is critical for validating findings from ATP-competitive drugs and for probing the function of the kinase's substrate recognition domain, ensuring experimental conclusions are not an artifact of a single inhibitory mechanism.

p38 MAPK Selectivity vs. Genistein
Head-to-head
No p38 inhibition vs. complete inhibition by genistein
p42-selective MAPK signaling context
Rabbit platelets; zooxanthellatoxin-A stimulation
Glycolytic Flux vs. Tyrphostin 25
Head-to-head
~2-fold lactate increase vs. no effect
Astrocyte metabolic modulation context
Primary rat astrocytes; 4 hr incubation
Solution Stability
Reported
Degradation products ≥10-fold more inhibitory
Solution stability requires review
pp60c-src and EGFR kinase assays; fresh preparation recommended
LKB1 Synthetic Lethality
Supporting evidence
50% lethality at 25 μM vs. 0% in untreated
LKB1-deficiency model-response context
Drosophila lkb1 mutant larvae; 60 hpt

Baseline EGFR Signaling Inhibition

For researchers seeking to confirm the role of EGFR signaling in a specific cellular process (e.g., proliferation, migration), Tyrphostin 23's well-documented, moderate potency makes it an ideal tool for establishing a baseline level of inhibition without the confounding toxicity of more potent analogs.

Cross-Validation for ATP-Competitive Findings

When a biological effect is identified using a modern ATP-competitive inhibitor, Tyrphostin 23 is the appropriate choice for a secondary validation experiment. Its distinct, substrate-competitive mechanism helps confirm that the observed effect is due to the inhibition of kinase activity itself, not an artifact of a specific binding mode.

High-Solubility DMSO Stock Solutions

In high-throughput screening (HTS) or complex dose-response studies, the high solubility of Tyrphostin 23 in DMSO (50 mg/mL) is a critical advantage. It allows for the creation of highly concentrated stocks, minimizing the final percentage of solvent in the assay and reducing the risk of compound precipitation during serial dilutions.

Application Fit Matrix

Application
Selection Property
Validation Focus
p42 MAPK Signaling in Platelet Models
p42-selective MAPK inhibition without p38 blockade
Confirm p42-specific phosphorylation endpoints vs. p38 in platelet activation assays
Dual RTK Pathway Studies (Cancer/Fibrosis)
Concurrent EGFR and PDGFR inhibition
Verify target engagement of both RTKs in relevant cell models
Astrocyte Glycolytic Regulation Research
Acute glycolytic flux stimulation
Measure lactate production and glucose consumption in primary astrocyte cultures
LKB1-Deficient Tumor Vulnerability Studies
Mitochondrial uncoupling and synthetic lethality with LKB1 loss
Assess viability in LKB1-mutant vs. wild-type models under reported conditions

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

186.042927438 Da

Monoisotopic Mass

186.042927438 Da

Heavy Atom Count

14

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RV0GCD31OJ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Health Hazard

Health Hazard

Other CAS

118409-57-7

Wikipedia

Tyrphostin a23
1: Ortiz-Zapater E, Soriano-Ortega E, Marcote MJ, Ortiz-Masiá D, Aniento F.
2: Banbury DN, Oakley JD, Sessions RB, Banting G. Tyrphostin A23 inhibits
3: Ogura T, Imanishi S, Shibamoto T. Activation of background membrane

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